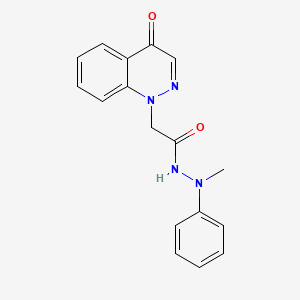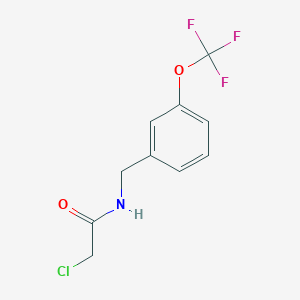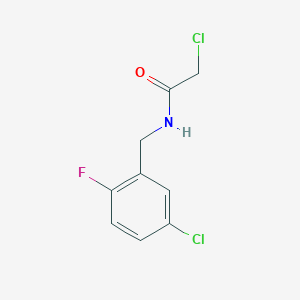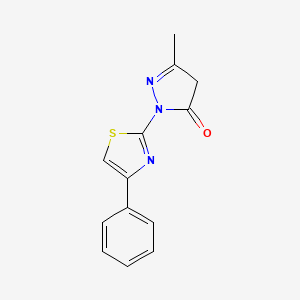
N'-methyl-2-(4-oxocinnolin-1-yl)-N'-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-methyl-2-(4-oxocinnolin-1-yl)-N’-phenylacetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-2-(4-oxocinnolin-1-yl)-N’-phenylacetohydrazide typically involves the reaction of 4-oxocinnoline with N-methyl-N-phenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
N’-methyl-2-(4-oxocinnolin-1-yl)-N’-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N’-methyl-2-(4-oxocinnolin-1-yl)-N’-phenylacetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
N’-methyl-2-(4-oxocinnolin-1-yl)-N’-phenylhydrazine: A closely related compound with similar structural features.
N’-methyl-2-(4-oxocinnolin-1-yl)-N’-phenylacetohydrazone: Another related compound with slight variations in the functional groups.
Uniqueness
N’-methyl-2-(4-oxocinnolin-1-yl)-N’-phenylacetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure could lead to different reactivity and interactions with biological targets.
特性
IUPAC Name |
N'-methyl-2-(4-oxocinnolin-1-yl)-N'-phenylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-20(13-7-3-2-4-8-13)19-17(23)12-21-15-10-6-5-9-14(15)16(22)11-18-21/h2-11H,12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBWRUBMQKKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5,6-pentamethyl-N-[3-(2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B7625534.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7625545.png)
![2-benzyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3(2H)-pyridazinone](/img/structure/B7625551.png)
![N~2~-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-furamide](/img/structure/B7625554.png)
![N~1~-(3-{[4-anilino-1-(3,4-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]sulfanyl}phenyl)-4-fluorobenzamide](/img/structure/B7625557.png)
![N~1~-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-fluorobenzamide](/img/structure/B7625568.png)

![2-[5-(4-fluorophenyl)-3-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-propylacetamide](/img/structure/B7625580.png)
![1-(4-Acetylpiperazin-1-yl)-2-[[4-methyl-5-(2-methylfuran-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7625585.png)
![(4E)-2-(2-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B7625595.png)


